![molecular formula C11H22N2O2 B12857743 tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)
tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the azetidine ring.
Reduction: Formation of reduced derivatives, such as amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate
Uniqueness
tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate is unique due to its specific structural features, such as the presence of the azetidine ring and the tert-butyl carbamate group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(azetidin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
BKBTZNKPPDBUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CNC1 |
Origin of Product |
United States |
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